molecular formula C25H25NO3 B4757631 ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B4757631
M. Wt: 387.5 g/mol
InChI Key: NMMPNXLSFSACHF-UHFFFAOYSA-N
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Description

ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions, such as the use of acetic acid and hydrochloric acid under reflux, are crucial for the successful formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action for ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development .

Properties

IUPAC Name

ethyl 3-[(2-methylphenyl)methyl]-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3/c1-3-29-25(28)24-20(13-18-12-8-7-9-16(18)2)23-21(26-24)14-19(15-22(23)27)17-10-5-4-6-11-17/h4-12,19,26H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMPNXLSFSACHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 2
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 3
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 4
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 5
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 6
ETHYL 3-[(2-METHYLPHENYL)METHYL]-4-OXO-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

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